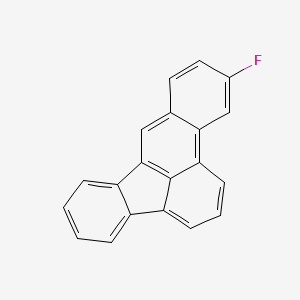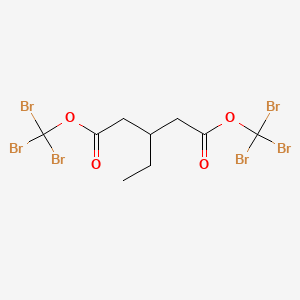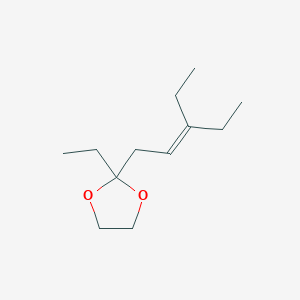![molecular formula C12H14Cl2N2O3S B14391949 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 88618-36-4](/img/structure/B14391949.png)
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a benzothiazole ring and bis(2-chloroethyl)amino group, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the bis(2-chloroethyl)amino group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in cancer research due to its cytotoxic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, resulting in DNA cross-linking and inhibition of DNA replication. This property is particularly significant in cancer research, where the compound’s ability to induce cell death in rapidly dividing cells is being investigated. The benzothiazole ring structure also contributes to its biological activity by interacting with specific enzymes and receptors involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-benzimidazole-1,3(2H)-dione
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-quinazoline-1,3(2H)-dione
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-isoquinoline-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. The presence of the sulfur atom in the benzothiazole ring enhances its reactivity and ability to form stable complexes with various biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88618-36-4 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O3S |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-5-7-15(8-6-14)9-16-12(17)10-3-1-2-4-11(10)20(16,18)19/h1-4H,5-9H2 |
Clave InChI |
MLLZJFFQEQCAIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)





![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
